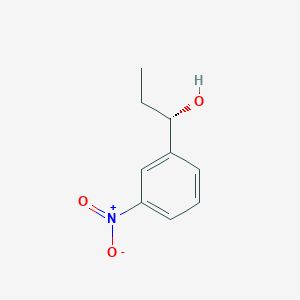

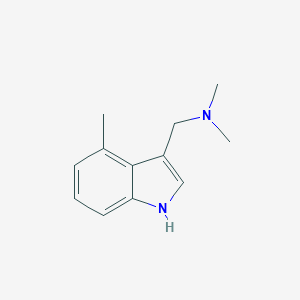

N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine

説明

“N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine” is an organic compound that belongs to the class of phenylpyrroles . These are polycyclic aromatic compounds containing a benzene ring linked to a pyrrole ring through a CC or CN bond . It has been used in the synthesis of a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides .

Synthesis Analysis

The synthesis of this compound involves a series of steps. Based on the inhibitory effect of CA-4 analogues and indoles on tubulin polymerization, a series of N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides were designed and synthesized . All the synthesized compounds were evaluated for their in vitro antiproliferative activities against HeLa, MCF-7, and HT-29 cancer cell lines .Molecular Structure Analysis

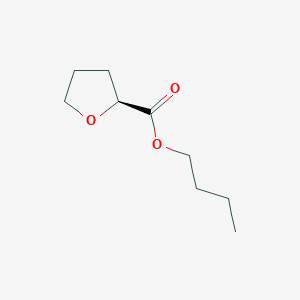

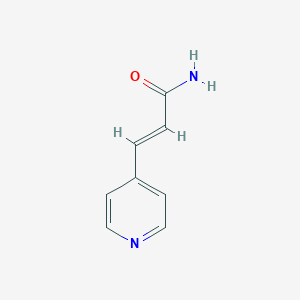

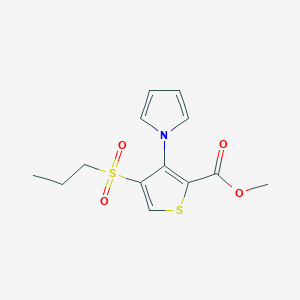

The molecular structure of “N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine” can be represented by the formula C12H16N2 . This compound has a molecular weight of 188.27 .Chemical Reactions Analysis

The chemical reactions involving “N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine” are complex and involve multiple steps. For instance, mechanistic studies revealed that compound 7d induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin via a consistent way with colchicine .Physical And Chemical Properties Analysis

“N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine” is a solid compound . It should be stored in a dark place, under an inert atmosphere, at a temperature between 2-8°C .将来の方向性

The future directions for the research and development of “N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine” could involve further exploration of its potential applications in the medical field, particularly in cancer treatment. The synthesized compounds from this compound have shown promising results in inhibiting the growth of cancer cells . Therefore, further studies could focus on optimizing the synthesis process and evaluating the efficacy and safety of these compounds in preclinical and clinical trials.

特性

IUPAC Name |

N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N2/c1-9-5-4-6-11-12(9)10(7-13-11)8-14(2)3/h4-7,13H,8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEZUIRKWLKMHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)NC=C2CN(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-dimethyl-1-(4-methyl-1H-indol-3-yl)methanamine | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。